5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13726976
InChI: InChI=1S/C13H18BrIN2OSi/c1-19(2,3)5-4-18-9-17-8-12(15)11-6-10(14)7-16-13(11)17/h6-8H,4-5,9H2,1-3H3
SMILES: C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I
Molecular Formula: C13H18BrIN2OSi
Molecular Weight: 453.19 g/mol

5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC13726976

Molecular Formula: C13H18BrIN2OSi

Molecular Weight: 453.19 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C13H18BrIN2OSi
Molecular Weight 453.19 g/mol
IUPAC Name 2-[(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C13H18BrIN2OSi/c1-19(2,3)5-4-18-9-17-8-12(15)11-6-10(14)7-16-13(11)17/h6-8H,4-5,9H2,1-3H3
Standard InChI Key SQLCQLIPTCGRQI-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I
Canonical SMILES C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I

Introduction

Chemical Structure and Properties

Molecular Composition

The compound’s structure centers on a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system merging pyrrole and pyridine rings. Key features include:

  • Halogen substituents: Bromine at position 5 and iodine at position 3, which enhance electrophilicity and enable cross-coupling reactions .

  • SEM protecting group: The 1-((2-(trimethylsilyl)ethoxy)methyl) moiety shields the pyrrole nitrogen, preventing unwanted side reactions during synthesis .

The IUPAC name, 2-[(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane, systematically describes its connectivity. The SEM group’s silicon atom and ether linkage confer steric bulk and acid sensitivity, critical for deprotection strategies.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₈BrIN₂OSi
Molecular Weight453.19 g/mol
Density1.65 ± 0.1 g/cm³ (Predicted)
Boiling Point431.4 ± 45.0 °C (Predicted)
pKa1.58 ± 0.30 (Predicted)
SMILESCSi(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I

Synthesis and Preparation

Synthetic Pathways

The synthesis of 5-bromo-3-iodo-1-SEM-pyrrolo[2,3-b]pyridine involves multistep halogenation and protective group chemistry:

  • Core Formation: Pyrrolo[2,3-b]pyridine derivatives are typically synthesized via cyclization reactions, such as the Gould-Jacobs reaction, using aminopyridines and β-ketoesters .

  • Halogenation: Sequential electrophilic substitution introduces bromine and iodine at positions 5 and 3, respectively. Iodination often employs N-iodosuccinimide (NIS) under controlled conditions.

  • SEM Protection: The SEM group is introduced via alkylation of the pyrrole nitrogen using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsPurpose
1Cyclizationβ-ketoester, DMF, 100°CForm pyrrolo[2,3-b]pyridine
2BrominationBr₂, FeCl₃, CH₂Cl₂, 0°CIntroduce Br at position 5
3IodinationNIS, DMF, rtIntroduce I at position 3
4SEM ProtectionSEM-Cl, NaH, THF, 0°C → rtProtect N1 position

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, hexane/EtOAc) and recrystallization. Characterization via NMR (¹H, ¹³C), LC-MS, and IR confirms structure and purity . For example, the ¹H-NMR spectrum exhibits signals for SEM’s methyl groups (δ 0.00–0.15 ppm) and pyrrolopyridine protons (δ 6.0–8.5 ppm) .

Chemical Reactivity and Functionalization

Halogen-Directed Reactions

The bromine and iodine atoms enable cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine, forming biaryl systems .

  • Buchwald-Hartwig Amination: Bromine undergoes amination with primary/secondary amines to install amino groups.

SEM Group Manipulation

The SEM group is cleaved under acidic conditions (e.g., TFA/H₂O) to yield the free NH-pyrrolopyridine, which can undergo further alkylation or acylation . This deprotection is pivotal in multistep syntheses, as demonstrated in the preparation of kinase inhibitors .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a key intermediate in synthesizing spirooxindole derivatives targeting Tec family kinases (e.g., ITK, BTK) . For instance, SEM-protected intermediates are coupled with aryl boronic acids to generate C-5 aryl-substituted analogs with antiproliferative activity .

Table 3: Biological Activity of Derived Compounds

CompoundTarget KinaseIC₅₀ (nM)Cell Line
11ITK12Jurkat, CEM
14BTK18RAMOS

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects: Iodine enhances binding to hydrophobic kinase pockets, while bromine stabilizes π-π interactions .

  • SEM Group: Improves solubility and modulates metabolic stability during early-stage drug discovery .

Recent Advances and Research Developments

Novel Synthetic Methodologies

Recent work optimizes iodine-selective couplings using photoinduced catalysis, reducing palladium loading and improving yields . Additionally, flow chemistry approaches enable continuous SEM protection, enhancing scalability .

Expanding Therapeutic Targets

Ongoing studies explore the compound’s utility in cancer immunotherapy, particularly in modulating T-cell signaling via ITK inhibition . Preclinical models show reduced tumor growth in SEM-derived inhibitors .

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